molecular formula C12H9F3N2 B8630429 4-(Pyridin-4-yl)-2-(trifluoromethyl)benzenamine

4-(Pyridin-4-yl)-2-(trifluoromethyl)benzenamine

Cat. No.: B8630429
M. Wt: 238.21 g/mol
InChI Key: XPFLGCCWTGWXPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyridin-4-yl)-2-(trifluoromethyl)benzenamine is a compound of significant interest in the field of organic chemistry. This compound features a pyridine ring substituted with a trifluoromethyl group and an amine group, making it a versatile molecule with unique chemical properties. The presence of the trifluoromethyl group imparts distinct electronic characteristics, enhancing its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-4-yl)-2-(trifluoromethyl)benzenamine typically involves the Suzuki–Miyaura coupling reaction. This method is favored due to its mild reaction conditions and high functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-(Pyridin-4-yl)-2-(trifluoromethyl)benzenamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines and amines, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

4-(Pyridin-4-yl)-2-(trifluoromethyl)benzenamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its pharmacological properties has shown promise in the development of new drugs.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-yl)-2-(trifluoromethyl)benzenamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its target sites effectively. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 1-[2-(trifluoromethyl)pyridin-4-yl]piperazine
  • (2-(trifluoromethyl)pyridin-4-yl)methanol
  • 4-(2-trifluoromethyl-pyridin-4-yloxy)-phenylamine

Comparison: Compared to these similar compounds, 4-(Pyridin-4-yl)-2-(trifluoromethyl)benzenamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and in the development of new pharmaceuticals .

Properties

Molecular Formula

C12H9F3N2

Molecular Weight

238.21 g/mol

IUPAC Name

4-pyridin-4-yl-2-(trifluoromethyl)aniline

InChI

InChI=1S/C12H9F3N2/c13-12(14,15)10-7-9(1-2-11(10)16)8-3-5-17-6-4-8/h1-7H,16H2

InChI Key

XPFLGCCWTGWXPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NC=C2)C(F)(F)F)N

Origin of Product

United States

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